N4-Benzyl vs. N4-(2-Methylphenyl) Substitution Diverts Predicted Target Profile from PDE to Kinase Inhibition
The closest experimentally characterized analog, BC11-28 (BDBM86641, 7-(4-fluorophenyl)-N-(2-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine), is a reported PDE8/PDE11 inhibitor with an IC₅₀ of 100,000 nM against PDE1B. [1] In contrast, the target compound bears an N4-benzyl substituent. SEA computational target predictions using ChEMBL20 data associate the target compound with tyrosine-protein kinase ABL1 (P-value 0), proto-oncogene tyrosine-protein kinase Src (P-value 16), and epidermal growth factor receptor (EGFR, P-value 37), with no predicted PDE activity. [2] This in silico profile divergence suggests a fundamentally different target engagement landscape driven solely by the N4-substituent switch.
| Evidence Dimension | Predicted primary target class |
|---|---|
| Target Compound Data | Kinase targets predicted (ABL1 P-value 0, SRC P-value 16, EGFR P-value 37) via SEA on ChEMBL20; no experimental IC₅₀ available as of 2026-04. |
| Comparator Or Baseline | BC11-28 (BDBM86641): Experimental IC₅₀ = 100,000 nM against PDE1B (BindingDB BDBM60812); annotated as PDE8/PDE11 inhibitor in US9173884. |
| Quantified Difference | Predicted target class: Kinase (target) vs. PDE (comparator). No overlapping predicted targets. |
| Conditions | SEA predictions based on ChEMBL20 bioactivity database; BC11-28 IC₅₀ from in vitro Ba(OH)₂ precipitation assay using recombinant human PDE1B. |
Why This Matters
An N4-benzyl substituent redirects the predicted polypharmacology from PDE pathways to kinase pathways, making this compound unsuitable as a PDE tool but potentially valuable as a kinase-focused probe.
- [1] BindingDB BDBM60812 (BC11-28): IC₅₀ = 1.00E+5 nM against PDE1B. US Patent 9,173,884 (Hoffman, C. S.; Ceyhan, O., Inhibitors of phosphodiesterase 11). View Source
- [2] ZINC15 SEA Predictions for ZINC2714331 based on ChEMBL20: ABL1 P-value 0, SRC P-value 16, EGFR P-value 37. Accessed 2026-04-29. View Source
